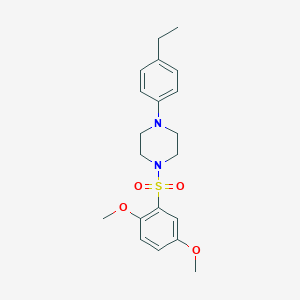
1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde is an organic compound that features a unique combination of functional groups, including a phenylethyl group, a thioxo group, and a dihydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 1-phenylethylamine with a suitable aldehyde, followed by cyclization and introduction of the thioxo group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and nanomaterials
作用机制
The mechanism of action of 1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenylethyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
1-Phenylethylamine: A primary amine with similar structural features but lacking the thioxo and dihydropyridine groups.
2-Thioxo-1,2-dihydropyridine: A compound with a similar dihydropyridine ring and thioxo group but without the phenylethyl substituent.
Phenoxyacetamide Derivatives: Compounds with similar aromatic and amide functionalities but different core structures
Uniqueness
1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
65824-08-0 |
|---|---|
分子式 |
C14H13NOS |
分子量 |
243.33g/mol |
IUPAC 名称 |
1-(1-phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NOS/c1-11(12-6-3-2-4-7-12)15-9-5-8-13(10-16)14(15)17/h2-11H,1H3 |
InChI 键 |
JMAMMDRJFLCJEW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2C=CC=C(C2=S)C=O |
规范 SMILES |
CC(C1=CC=CC=C1)N2C=CC=C(C2=S)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Bromophenyl)-2-(3-isopropoxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B514797.png)
![3-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}phenyl benzoate](/img/structure/B514800.png)
![Ethyl 6-(3-chlorobenzoyl)imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B514802.png)
![10-methyl-N-(4-pyridinylmethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide](/img/structure/B514804.png)
![3-[4-oxo-4-(1-pyrrolidinyl)butyl]-1-(1-piperidinylmethyl)-1H-indole](/img/structure/B514805.png)
![N-[4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B514810.png)
![4-isopropoxy-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B514818.png)
![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B514822.png)
![4-{[8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}phenyl methyl ether](/img/structure/B514823.png)



![2-furyl[3-(methylsulfanyl)-2',5-bifur-2-yl]methanone](/img/structure/B514842.png)
methanone](/img/structure/B514844.png)
